molecular formula C22H14Cl2N2O5S B11140553 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3,4-dichloro-1-benzothiophene-2-carboxylate

4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3,4-dichloro-1-benzothiophene-2-carboxylate

Cat. No.: B11140553
M. Wt: 489.3 g/mol
InChI Key: RXAIFNPWFFNSBL-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down The core structure consists of two fused aromatic rings: a benzothiophene ring and a pyrimidine ring

    Benzothiophene: A heterocyclic compound containing a five-membered ring with four carbon atoms and one sulfur atom. It’s often found in pharmaceuticals and agrochemicals.

    Pyrimidine: Another heterocyclic ring with six atoms (four carbon and two nitrogen). Pyrimidines play essential roles in DNA, RNA, and energy metabolism.

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of urea, and an ammonium salt. The reaction proceeds through a series of cyclizations, ultimately forming the pyrimidine ring.

    Other Approaches: Researchers have explored alternative routes, including multicomponent reactions and transition-metal-catalyzed processes. These methods allow for efficient access to the target compound.

Industrial Production:: While no specific industrial process is widely reported for this compound, its synthesis could be adapted from laboratory-scale methods. Optimization for large-scale production would involve cost-effective reagents, scalability, and safety considerations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation at the pyrimidine ring or the phenyl group.

    Substitution: Halogen atoms (such as the dichloro substituents) can participate in substitution reactions.

    Reduction: Reduction of the carbonyl groups or other functional groups is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophilic substitution using bases like sodium hydroxide (NaOH) or nucleophiles like amines.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The specific products depend on the reaction conditions and the substituents present. For example, reduction of the carbonyl group could yield an alcohol, while substitution reactions may lead to various derivatives.

Scientific Research Applications

This compound’s versatility makes it intriguing for scientific exploration:

    Medicine: Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.

    Materials Science: Explore its use in organic electronics or as a building block for functional materials.

    Agrochemicals: Assess its pesticidal or herbicidal properties.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this compound’s structure, reactivity, and biological activities with related benzothiophenes, pyrimidines, and other heterocyclic molecules.

Properties

Molecular Formula

C22H14Cl2N2O5S

Molecular Weight

489.3 g/mol

IUPAC Name

[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dichloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C22H14Cl2N2O5S/c1-25-19(27)13(20(28)26(2)22(25)30)10-11-6-8-12(9-7-11)31-21(29)18-17(24)16-14(23)4-3-5-15(16)32-18/h3-10H,1-2H3

InChI Key

RXAIFNPWFFNSBL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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